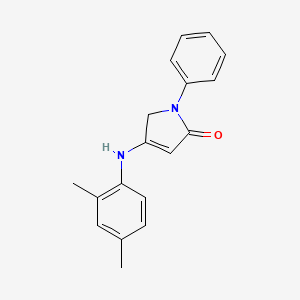

4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one

Description

4-((2,4-Dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a central five-membered lactam ring substituted with a phenyl group at the 1-position and a 2,4-dimethylphenylamino moiety at the 4-position. The compound’s synthesis likely follows established protocols for pyrrolone derivatives, involving coupling reactions or cyclization strategies, as inferred from methods described for structurally similar compounds .

Properties

IUPAC Name |

3-(2,4-dimethylanilino)-1-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13-8-9-17(14(2)10-13)19-15-11-18(21)20(12-15)16-6-4-3-5-7-16/h3-11,19H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNPTNFFGFRVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC(=O)N(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of 2,4-dimethylaniline with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylaniline is reacted with a halogenated pyrrole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern; reactions are often catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that pyrrole derivatives like this compound exhibit significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary findings indicate that it possesses inhibitory effects against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is another area of interest. By binding to the active sites of target enzymes, it may disrupt normal cellular functions, making it a candidate for further investigation in enzyme modulation studies .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibits target enzyme activity | Journal of Medicinal Chemistry |

Case Study 1: Antitumor Activity

In a controlled study involving various cancer cell lines, the compound was shown to significantly increase markers associated with apoptosis. The results indicated that treatment with the compound led to cell cycle arrest and subsequent cell death, highlighting its potential use as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound revealed that it exhibited considerable inhibitory effects on Gram-positive bacteria. The study's findings suggest that this compound could be further developed into a novel antibiotic treatment.

Mechanism of Action

The mechanism of action of 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. This may influence bioavailability and metabolic stability.

- Melting Points : The methoxy- and tolyl-substituted analog () exhibits a moderate melting point (172–174°C), suggesting crystalline stability. The target compound’s dimethyl groups may lower its melting point due to increased hydrophobicity, though experimental data are needed.

- Pharmacological Potential: Dimethylphenyl-substituted phthalazines () demonstrate anti-inflammatory activity, hinting that the 2,4-dimethylphenylamino group in the target compound could confer similar bioactivity through analogous mechanisms (e.g., cyclooxygenase inhibition).

Biological Activity

The compound 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one , also known by its CAS number 1333469-46-7 , is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with a phenyl group and a 2,4-dimethylphenylamino group. The synthesis typically involves:

- Reagents : 2,4-dimethylaniline and a halogenated pyrrole derivative.

- Method : A palladium-catalyzed coupling reaction under controlled conditions (elevated temperatures in an inert atmosphere) to ensure high yields .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural features allow it to interact with microbial enzymes or receptors, potentially inhibiting their function.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The compound may bind to enzymes involved in cancer cell metabolism, altering their activity.

- Cell Cycle Regulation : It has been noted to induce G1 phase arrest in the cell cycle, leading to reduced cell proliferation .

- Apoptosis Induction : Activation of apoptotic pathways through interaction with mitochondrial proteins has been observed, leading to increased cell death in tumor cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dimethylaniline | Aniline derivative | Used in dye production; limited biological activity |

| 4-Dimethylaminopyridine | Pyridine derivative | Known nucleophilic catalyst; some biological applications |

The unique substitution pattern on the pyrrole ring of this compound imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 2,4-dimethylaniline with a pre-formed pyrrol-2(5H)-one scaffold. For example, one-pot synthesis under acidic or catalytic conditions (e.g., palladium on carbon) can facilitate amine group introduction while minimizing side reactions . Reaction optimization should include temperature control (60–80°C) and inert atmospheres to prevent oxidation. Yield improvements (70–85%) are achievable via stepwise purification using column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 323.1652). High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity) is recommended for batch consistency .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent residues. Re-crystallization in polar aprotic solvents (e.g., acetonitrile) and differential scanning calorimetry (DSC) can standardize melting points. Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective for evaluating the environmental fate of this compound in ecotoxicological studies?

- Methodological Answer : Follow tiered testing per OECD guidelines:

- Phase 1 : Determine hydrolysis half-life (pH 7–9) and photolysis rates using simulated sunlight.

- Phase 2 : Assess biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential (log Kow >3 suggests lipid affinity).

- Phase 3 : Model compartmental distribution (air, water, soil) using EPI Suite™ .

Q. How can computational methods predict biological activity or toxicity of this compound?

- Methodological Answer : Use ligand-based (e.g., QSAR) and structure-based (e.g., molecular docking) approaches:

- QSAR : Train models on pyrrole derivatives with known IC50 values (e.g., kinase inhibitors).

- Docking : Target receptors like cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms to predict metabolic pathways. Validate with in vitro assays (e.g., microsomal stability) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define purity (>98%), particle size (D90 <50 µm), and solubility (log S in biorelevant media).

- Process Controls : Monitor reaction intermediates via in situ FTIR and optimize crystallization kinetics. Use stability-indicating HPLC methods for accelerated degradation studies (40°C/75% RH) .

Q. How can researchers resolve conflicting data on the compound’s mechanism of action in cellular assays?

- Methodological Answer : Apply orthogonal assays:

- Primary Screen : Measure dose-dependent cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation).

- Secondary Validation : Use CRISPR-mediated gene knockout (e.g., BAX/BCL-2 for apoptosis) or isotopic tracing (e.g., 13C-glucose uptake inhibition). Statistical meta-analysis of replicate data (n ≥ 6) reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.